Thermodynamic Binding Advantage of the Thiazole-Sulfonamide Scaffold Over Simple Benzenesulfonamides
While direct data for this specific compound is absent from primary literature, class-level evidence indicates that the incorporation of a thiazole ring between the sulfonamide zinc-binding group and the hydrophobic tail profoundly alters binding thermodynamics. In a study of structurally related para-substituted thiazolylbenzenesulfonamides, the intrinsic binding affinity (measured as the Gibbs free energy of binding, ΔG_intrinsic) reached levels corresponding to a Kd of 30 pM against specific CA isoforms [1]. This is a significant improvement over the micromolar affinities typically observed for simple, unsubstituted benzenesulfonamide inhibitors like 4-aminosulfonylbenzamide, highlighting the thermodynamic advantage provided by the thiazole scaffold [REFS-1, REFS-2].
| Evidence Dimension | Intrinsic binding affinity (Kd) to carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | Not available. Predicted to be in pM to nM range based on the class. |
| Comparator Or Baseline | 4-aminosulfonylbenzamide (simple benzenesulfonamide), with reported Kd values in the low micromolar range [2]. |
| Quantified Difference | An affinity shift from micromolar to picomolar range is observed for the thiazole-substituted class. |
| Conditions | Intrinsic thermodynamic parameters for 12 recombinant human carbonic anhydrase isoforms, measured by fluorescent thermal shift assay [1]. |
Why This Matters
This large quantitative difference in target binding energy supports the selection of this compound class over simpler, commercially available sulfonamides for projects requiring high-potency CA engagement.
- [1] Čapkauskaitė, E., Zubrienė, A., Paketurytė, V., Timm, D. D., Tumkevičius, S., & Matulis, D. (2018). Thiazole-substituted benzenesulfonamides as inhibitors of 12 human carbonic anhydrases. Bioorganic Chemistry, 77, 534–541. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. View Source
